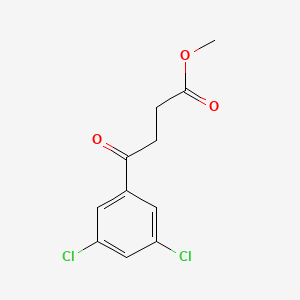

Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate

Description

Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate is an organic compound characterized by a butyrate ester backbone with a 3,5-dichlorophenyl ketone moiety. Its molecular formula is C₁₁H₁₀Cl₂O₃, differing from ethyl ester analogs (e.g., Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, C₁₂H₁₂Cl₂O₃) by the substitution of a methyl group for an ethyl ester .

Properties

IUPAC Name |

methyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXCDBBQXJQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dichlorophenyl)-4-oxobutyric acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of 4-(3,5-dichlorophenyl)-4-oxobutyric acid.

Reduction: Formation of 4-(3,5-dichlorophenyl)-4-hydroxybutyrate.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, which can lead to derivatives with enhanced biological activities or novel properties.

Synthetic Routes

- Esterification : The compound can be synthesized through the esterification of 4-(3,5-dichlorophenyl)-4-oxobutanoic acid with methanol, typically using an acid catalyst under reflux conditions.

- Reactions : It is involved in several types of reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Converts ketone groups to alcohols.

- Substitution : The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Biological Applications

Research has indicated that this compound exhibits potential biological activities that warrant further investigation.

Pharmacological Potential

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit activity against various pathogens. For instance, derivatives of related compounds have been tested against protozoa such as Toxoplasma gondii and Plasmodium falciparum, indicating potential for antiprotozoal drug development .

- Anti-inflammatory Properties : The compound may interact with biological targets relevant to inflammation pathways, making it a candidate for further exploration in anti-inflammatory drug development.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound and its derivatives:

Case Study 1: Antiparasitic Activity

A study screened a library of compounds including derivatives of this compound against T. gondii. The results indicated promising activity against this parasite, suggesting its potential as a scaffold for developing new antiprotozoal agents .

Case Study 2: Structure-Activity Relationships

Research focused on the structure-activity relationships (SAR) of similar compounds found that modifications on the phenyl ring significantly influenced biological activity. This highlights the importance of the dichlorophenyl group in enhancing the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance the binding affinity of the compound to its target, while the ester and ketone functionalities can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

A. Halogenated Phenyl Derivatives

Key Observations :

- Chlorine vs.

- Substituent Position : 3,5-Dichloro substitution (meta positions) may optimize steric and electronic effects for target binding, as seen in bioactive compounds like BD 1008 and BD 1047 ().

B. Methoxy and Methyl-Substituted Derivatives

Key Observations :

- Methoxy Groups : Enhance solubility due to polar oxygen atoms but reduce lipophilicity compared to halogenated analogs .

Ester Group Variations: Methyl vs. Ethyl

| Property | Methyl Ester (Target) | Ethyl Ester (Analog) |

|---|---|---|

| Molecular Weight | ~261.10 | ~275.13 |

| Lipophilicity (logP) | Lower | Higher |

| Metabolic Stability | Faster hydrolysis | Slower hydrolysis |

Rationale : Ethyl esters generally exhibit higher lipophilicity and slower enzymatic hydrolysis due to increased alkyl chain length, enhancing bioavailability in drug candidates .

Biological Activity

Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group, which enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 263.1 g/mol. The compound's structure allows it to interact with various biological targets, influencing enzyme activities and receptor functions.

The mechanism of action for this compound involves its ability to bind to specific proteins or enzymes, leading to alterations in their activity. This interaction can result in:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : It may modulate receptor functions, impacting signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Antibacterial Activity : In vitro studies have shown that the compound has effective antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest that it is more potent than commonly used antibiotics like ampicillin .

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 0.004 | Excellent |

| Staphylococcus aureus | 0.008 | Very Good |

| Enterobacter cloacae | 0.004 | Excellent |

Cytotoxic Effects

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies indicate:

- Cytotoxicity : The compound shows promise as a potential anticancer agent, with studies reporting selective cytotoxicity towards certain cancer cell lines while sparing normal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : A study investigated the interaction of the compound with cytochrome P450 enzymes, revealing that it could enhance enzyme activity in certain contexts while inhibiting others .

- Antimicrobial Efficacy : Another research effort demonstrated that this compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent against bacterial infections .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the dichlorophenyl group could enhance biological activity, highlighting the importance of structural characteristics in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.